1,3-Dichloro-2-(4-phenylphenyl)benzene
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Overview
Description
1,3-Dichloro-2-(4-phenylphenyl)benzene is an aromatic compound characterized by the presence of two chlorine atoms and a biphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-(4-phenylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of biphenyl compounds using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like biphenyl and chlorobenzene. The process may include steps such as nitration, reduction, and subsequent chlorination to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms under specific conditions.
Electrophilic Substitution: The compound can also undergo further electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation, often in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Products may include phenols or ethers, depending on the nucleophile used.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
1,3-Dichloro-2-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(4-phenylphenyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile initially adds to the aromatic ring, followed by the loss of a halide anion . In electrophilic substitution reactions, the compound forms a positively charged intermediate, which then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
1,3-Dichlorobenzene: Shares the dichloro substitution pattern but lacks the biphenyl group.
4-Chlorobiphenyl: Contains a single chlorine atom and a biphenyl group.
2,6-Dichlorobiphenyl: Similar structure but with different chlorine substitution positions.
Uniqueness: 1,3-Dichloro-2-(4-phenylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
61576-84-9 |
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Molecular Formula |
C18H12Cl2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1,3-dichloro-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H12Cl2/c19-16-7-4-8-17(20)18(16)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H |
InChI Key |
ZVSGWRLCGGVYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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